1H-Indole, 3,3'-[(4-chlorophenyl)methylene]bis[5-bromo-

Catalog No.
S3346433
CAS No.
871826-75-4
M.F
C23H15Br2ClN2
M. Wt
514.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Indole, 3,3'-[(4-chlorophenyl)methylene]bis[5-b...

CAS Number

871826-75-4

Product Name

1H-Indole, 3,3'-[(4-chlorophenyl)methylene]bis[5-bromo-

IUPAC Name

5-bromo-3-[(5-bromo-1H-indol-3-yl)-(4-chlorophenyl)methyl]-1H-indole

Molecular Formula

C23H15Br2ClN2

Molecular Weight

514.6 g/mol

InChI

InChI=1S/C23H15Br2ClN2/c24-14-3-7-21-17(9-14)19(11-27-21)23(13-1-5-16(26)6-2-13)20-12-28-22-8-4-15(25)10-18(20)22/h1-12,23,27-28H

InChI Key

PNKONBOGWPVFGH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(C2=CNC3=C2C=C(C=C3)Br)C4=CNC5=C4C=C(C=C5)Br)Cl

Canonical SMILES

C1=CC(=CC=C1C(C2=CNC3=C2C=C(C=C3)Br)C4=CNC5=C4C=C(C=C5)Br)Cl

1H-Indole, 3,3'-[(4-chlorophenyl)methylene]bis[5-bromo-] is a complex organic compound that belongs to the class of bis(indolyl)methanes. This compound features two indole units linked by a methylene bridge, with a 4-chlorophenyl group attached to the methylene carbon. The presence of bromine atoms on the indole rings enhances its chemical reactivity and biological activity. The molecular formula for this compound is C19H14Br2ClN2, indicating a relatively high molecular weight typical of indole derivatives.

Typical of indoles and aromatic compounds, including:

  • Electrophilic Substitution: Indoles can undergo electrophilic substitution reactions due to their nucleophilic nature. The bromine substituents can influence the regioselectivity of these reactions.
  • Condensation Reactions: The methylene bridge allows for further condensation reactions with other electrophiles, leading to more complex structures.
  • Reduction Reactions: The compound may be reduced to yield corresponding amines or alcohols under appropriate conditions.

1H-Indole, 3,3'-[(4-chlorophenyl)methylene]bis[5-bromo-] exhibits noteworthy biological activities:

  • Anticancer Properties: Research indicates that similar bis(indolyl)methanes have shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity: Compounds with indole structures often display antimicrobial properties against various pathogens. The presence of halogen atoms like bromine and chlorine may enhance this activity.
  • Neuroprotective Effects: Some derivatives have been explored for their neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases.

The synthesis of 1H-Indole, 3,3'-[(4-chlorophenyl)methylene]bis[5-bromo-] typically involves several key steps:

  • Formation of Indole Units: Starting from suitable precursors like aniline derivatives and cyclization agents (e.g., formic acid), two indole units are synthesized.
  • Methylene Bridge Formation: The coupling of the two indole units is achieved through a methylene bridge via a condensation reaction with benzaldehyde derivatives.
  • Bromination: Bromination can be performed using bromine or brominating agents to introduce bromine atoms at specific positions on the indole rings.

For example, one method involves refluxing 5-bromo-1H-indole with a suitable aldehyde under acidic conditions to yield the target compound in good yields .

1H-Indole, 3,3'-[(4-chlorophenyl)methylene]bis[5-bromo-] has several applications in:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new anticancer or antimicrobial drugs.
  • Material Science: Indole derivatives are explored for their electronic properties in organic semiconductors and sensors.
  • Research: Used as a biochemical probe in studies investigating indole-related pathways and mechanisms.

Interaction studies involving this compound typically focus on its binding affinity to biological targets such as enzymes or receptors. For instance:

  • Docking Studies: Computational docking studies can predict how well the compound binds to specific proteins involved in cancer or microbial infections.
  • In Vitro Assays: Laboratory assays can help determine the efficacy of the compound against various cell lines or pathogens, providing insights into its mechanism of action.

Several compounds share structural similarities with 1H-Indole, 3,3'-[(4-chlorophenyl)methylene]bis[5-bromo-], including:

Compound NameStructureUnique Features
3,3'-[(4-methoxyphenyl)methylene]bis(1H-indole)StructureContains a methoxy group which may enhance solubility.
3,3'-[(2-nitrophenyl)methylene]bis(1H-indole)StructureNitro group may alter electronic properties and reactivity.
3,3'-[(4-fluorophenyl)methylene]bis(1H-indole)StructureFluorine may influence bioactivity through electronic effects.

Uniqueness

The uniqueness of 1H-Indole, 3,3'-[(4-chlorophenyl)methylene]bis[5-bromo-] lies in its specific combination of bromine and chlorine substituents on the indole rings, which can significantly affect its biological activity and chemical reactivity compared to other bis(indolyl)methanes.

This detailed overview highlights the significance of 1H-Indole, 3,3'-[(4-chlorophenyl)methylene]bis[5-bromo-] in both synthetic chemistry and potential therapeutic applications. Further research could unlock additional insights into its properties and uses.

XLogP3

7.6

Wikipedia

1H-Indole, 3,3'-[(4-chlorophenyl)methylene]bis[5-bromo-

Dates

Last modified: 07-26-2023

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